Tipepidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Clorhidrato de Tipepidina, conocido por su Nombre Internacional No Propietario (INN) como Tipepidina, es un antitusígeno y expectorante sintético, no opioide que pertenece a la clase de la tiambutena. Fue descubierto en la década de 1950 y desarrollado en Japón en 1959 . El Clorhidrato de Tipepidina se utiliza principalmente para suprimir la tos y está disponible bajo varios nombres comerciales como Asverin, Antupex, Asvelik, Asvex, Bitiodin, Cofdenin A, Hustel, Nodal y Sotal .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Clorhidrato de Tipepidina implica la formación de un anillo de piperidina, que es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono. La ruta de síntesis generalmente incluye los siguientes pasos:

Formación de Imina: La reacción comienza con la formación de un intermedio de imina.

Ciclización: La imina se somete a ciclización para formar un anillo de piperidina.

Reducción: El anillo de piperidina luego se reduce para producir el producto final.

Métodos de Producción Industrial: La producción industrial del Clorhidrato de Tipepidina implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso generalmente incluye:

Catálisis: Uso de un complejo de hierro como catalizador para promover la formación y reducción del intermedio de imina.

Fenilsilano: El fenilsilano se utiliza para facilitar los pasos de ciclización y reducción.

Análisis De Reacciones Químicas

Reaction Steps:

-

Ammonolysis :

-

Condensation with 2-methoxy-1-pyrrolidine :

Final hydrochlorination yields the active pharmaceutical ingredient (API).

Reaction Conditions and Optimization

Critical parameters influencing yield and purity include temperature, solvent choice, and stoichiometry.

| Parameter | Range | Optimal Value | Impact on Reaction |

|---|---|---|---|

| Temperature (Step 1) | 35–65°C | 35–45°C | Higher temps increase impurity risk |

| Ammonia Molar Ratio | 1:2–5 | 1:3–3.5 | Excess ammonia drives completion |

| Solvent (Step 2) | Methanol, ethanol, DMF | Methanol | Methanol minimizes side reactions |

| Reaction Time | 4–6 hours | 5 hours | Prolonged time risks degradation |

Suboptimal conditions (e.g., temperatures >65°C) promote byproduct formation, notably Compound I , a process impurity exceeding 0.1% .

Impurity Profiling and Characterization

Compound I (5-chloro-6-[(4,5-dihydro-3H-pyrrol-2-amino)-methyl]-1H-pyrimidine-2,4-dione) arises from incomplete reaction or residual intermediates.

| Property | Compound I | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClN₅O₂ | C₁₅H₁₈ClN₃S₂ |

| Molecular Weight | 277.69 g/mol | 352.91 g/mol |

| HPLC Purity | 99.22% | ≥99.5% |

| Source | Residual intermediates | Synthetic byproduct |

Characterization via 1H NMR and mass spectrometry (ESI-MS: m/z 243.0 [M-HCl + H]) confirms its structure .

Aplicaciones Científicas De Investigación

Antitussive Effects

Originally developed as an antitussive, Tipepidine hydrochloride has been widely used in Japan since 1959. Its efficacy in suppressing cough has been well-documented, making it a staple in respiratory treatments .

Attention-Deficit/Hyperactivity Disorder (ADHD)

Recent studies have investigated the repositioning of this compound for ADHD treatment. A sustained-release formulation (TS-141) was developed, demonstrating effectiveness in reducing hyperactivity symptoms in pediatric patients. Clinical trials have shown promising results when Tipepidine is used as an adjunct to methylphenidate therapy .

Case Study: Efficacy and Safety

A randomized double-blind placebo-controlled trial assessed Tipepidine's safety and efficacy as an adjunct therapy for children diagnosed with ADHD. Results indicated significant improvements in attention and hyperactivity scores compared to placebo groups .

Safety Profile and Adverse Reactions

While this compound is generally considered safe, there have been reports of rare adverse reactions. A notable case involved anaphylaxis triggered by Tipepidine hibenzate, highlighting the importance of monitoring for hypersensitivity reactions even with commonly used medications .

Summary of Adverse Reactions

- Anaphylaxis : Documented case of severe allergic reaction after prolonged use.

- Common Side Effects : Generally mild and include drowsiness and gastrointestinal disturbances.

Comprehensive Data Table

Mecanismo De Acción

El Clorhidrato de Tipepidina ejerce sus efectos al inhibir los canales de potasio rectificadores internos acoplados a proteínas G (GIRKs). Esta inhibición conduce a un aumento en los niveles de dopamina en el núcleo accumbens, lo que se cree que contribuye a sus efectos antidepresivos . El compuesto no aumenta la actividad locomotora ni produce sensibilización conductual similar a la metanfetamina, lo que lo convierte en un candidato único para aplicaciones psiquiátricas .

Compuestos Similares:

- Noscapina

- Codeína

- Folcodina

- Dextrometorfano

- Dimemorfano

- Racemorfano

- Dextrorfano

- Levorfanol

- Butamirato

- Pentoxiverina

- Cloperastina

- Levocloperastina

- Guaifenesina

- Bromuro de Timepidio

Comparación: El Clorhidrato de Tipepidina es único entre estos compuestos debido a su naturaleza no opioide y su mecanismo de acción que involucra la inhibición de los canales GIRK. A diferencia de los antitusígenos opioides como la codeína y la folcodina, el Clorhidrato de Tipepidina no conlleva el riesgo de efectos secundarios relacionados con los opioides ni de dependencia .

Comparación Con Compuestos Similares

- Noscapine

- Codeine

- Pholcodine

- Dextromethorphan

- Dimemorfan

- Racemorphan

- Dextrorphan

- Levorphanol

- Butamirate

- Pentoxyverine

- Cloperastine

- Levocloperastine

- Guaifenesin

- Timepidium Bromide

Comparison: Tipepidine Hydrochloride is unique among these compounds due to its non-opioid nature and its mechanism of action involving the inhibition of GIRK channels. Unlike opioid antitussives such as codeine and pholcodine, this compound does not carry the risk of opioid-related side effects and dependency .

Actividad Biológica

Tipepidine hydrochloride, a compound primarily known for its antitussive properties, has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems and its applications in treating conditions such as attention deficit/hyperactivity disorder (ADHD). This article explores the biological activity of this compound, supported by case studies and research findings.

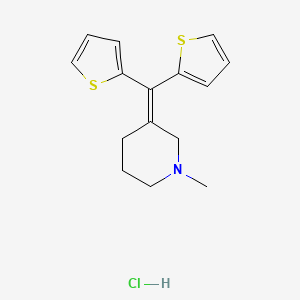

This compound is chemically characterized as 3-[di-2-thienylmethylene]-1-methylpiperidine. Its primary mechanism involves the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which plays a crucial role in modulating neurotransmitter levels in the central nervous system. The inhibition of these channels is believed to enhance monoaminergic neurotransmission, particularly affecting serotonin (5-HT) and catecholamines like dopamine .

Table 1: Key Mechanisms of this compound

| Mechanism | Description |

|---|---|

| GIRK Channel Inhibition | Modulates membrane hyperpolarization and enhances neurotransmitter release. |

| Monoamine Modulation | Increases levels of serotonin and catecholamines in the brain. |

| Antitussive Activity | Suppresses cough reflex via central action. |

Tipepidine in ADHD Treatment

Recent studies have investigated the efficacy of tipepidine as an adjunct treatment for ADHD. A notable open-label trial indicated that tipepidine could improve ADHD symptoms by modulating monoaminergic neurotransmission through GIRK channel inhibition . A randomized, double-blind, placebo-controlled trial involving 53 children diagnosed with ADHD demonstrated that eight weeks of treatment with tipepidine alongside methylphenidate resulted in significant improvements in hyperactivity and impulsivity scores .

Table 2: Summary of Clinical Trials on Tipepidine for ADHD

| Study Type | Sample Size | Duration | Results |

|---|---|---|---|

| Open-label trial | 10 | 4 weeks | Improved ADHD symptoms; increased dopamine levels. |

| Randomized controlled trial | 53 | 8 weeks | Significant reduction in ADHD symptoms; well tolerated. |

Safety Profile and Adverse Reactions

While generally considered safe, there are rare instances of adverse reactions associated with tipepidine use. A case study reported anaphylaxis in a patient after long-term use of tipepidine hibenzate, highlighting the need for vigilance regarding potential allergic reactions . The patient exhibited symptoms such as dyspnea and urticaria after ingestion, which were confirmed through double-blind placebo-controlled oral challenge tests.

Table 3: Reported Adverse Reactions to Tipepidine

| Reaction Type | Description |

|---|---|

| Anaphylaxis | Severe allergic reaction; requires immediate treatment. |

| Mild Allergic Reactions | Itchy skin or slight dyspnea reported in some cases. |

Research Findings

Research has consistently shown that tipepidine can significantly influence neurotransmitter dynamics. For instance, studies using in vivo microdialysis demonstrated that tipepidine administration led to increased levels of serotonin and dopamine in the prefrontal cortex of animal models . These findings support the hypothesis that tipepidine may offer therapeutic benefits beyond its traditional use as an antitussive.

Propiedades

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2.ClH/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICLPSFJJVIDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.